molecular formula C9H14N4 B1610506 2-(3-Methylpiperazin-1-YL)pyrimidine CAS No. 59215-34-8

2-(3-Methylpiperazin-1-YL)pyrimidine

Cat. No. B1610506
CAS RN: 59215-34-8
M. Wt: 178.23 g/mol
InChI Key: NCORXGRXMXIUCY-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-YL)pyrimidine is a derivative of Pyrimidinylpiperazine, a chemical compound and piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It has negligible affinity for the dopamine D2, D3, and D4 receptors and does not appear to have significant affinity for the α1-adrenergic receptors .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 2-(3-Methylpiperazin-1-YL)pyrimidine is not detailed in the retrieved sources.


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving 2-(3-Methylpiperazin-1-YL)pyrimidine are not detailed in the retrieved sources.

Scientific Research Applications

Histamine H4 Receptor Ligands

  • Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). They found that systematic modifications of the core pyrimidine moiety and other structural elements improved potency and led to promising compounds with potential anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).

PET Imaging Agents

  • Wang et al. (2018) synthesized a new potential PET (Positron Emission Tomography) agent for imaging the IRAK4 enzyme in neuroinflammation. This compound, a pyrazolo[1,5-a]pyrimidine derivative, demonstrated high radiochemical yield and purity (Wang et al., 2018).

Cholinesterase and Aβ-Aggregation Inhibitors

  • Mohamed et al. (2011) explored a novel class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, identifying compounds with potent inhibitory activity and potential applications in Alzheimer's disease treatment (Mohamed et al., 2011).

Histamine H3 Receptor Ligands

  • Sadek et al. (2014) focused on compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine for binding affinity to human histamine H3 and H4 receptors, revealing compounds with high affinity and promising drug-likeness properties (Sadek et al., 2014).

Organolithium Reagents in Synthesis

  • Abdou (2006) reported on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents, demonstrating high selectivity for the formation of C-4 substituted products (Abdou, 2006).

5-HT7 Receptor Antagonists

  • Strekowski et al. (2016) synthesized a series of piperazin-1-yl substituted heterobiaryls as ligands for the 5-HT7 receptors, investigating the structural features affecting binding affinity and identifying compounds with antagonistic properties and varied selectivity profiles (Strekowski et al., 2016).

CB2 Neutral Antagonists

  • Tuo et al. (2018) designed novel oxazolo[5,4-d]pyrimidines as CB2 ligands, exhibiting binding affinity in the nanomolar range and significant selectivity over CB1 receptors, suggesting potential use as competitive neutral antagonists (Tuo et al., 2018).

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes their use in the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, and in the chemotherapy of AIDS . Future research may focus on the development of new transition metal-mediated protocols for pyrimidine synthesis .

properties

IUPAC Name

2-(3-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORXGRXMXIUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541143
Record name 2-(3-Methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperazin-1-YL)pyrimidine

CAS RN

59215-34-8
Record name 2-(3-Methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5 mL trifluoro acetic acid was added to 240 mg of 2-methyl-4-pyrimidin-2-yl-piperazine-1-carboxylic acid tert-butyl ester in 10 mL dichlormethane. The mixture was stirred for 24 h at RT. The solvent of the mixture was evaporated and the residue was dissolved in dichlormethane and extracted with 10% aqueous potassium hydrogencarbonate. The organic layer was evaporated to yield 150 mg of the desired product. Rt: 0.50 min (method B), (M+H)+: 179
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Miah, IED Smith, M Rackham, A Mares… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) is an important kinase of the innate immune system. Herein, we describe the optimization of a series of RIPK2 PROTACs …
Number of citations: 28 pubs.acs.org

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